N~2~,N~2~-diethyl-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2,N2-diethyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with diethyl, methylphenyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-diethyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of diethyl and methylphenyl groups through substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of N2,N2-diethyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N2,N2-diethyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N2,N2-diethyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit specific biological pathways in pests.
Mechanism of Action
The mechanism of action of N2,N2-diethyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological pathways. For example, in its use as a pesticide, it may inhibit the development of infection structures in fungi, preventing their growth and spread.
Comparison with Similar Compounds
Similar Compounds
- N2,N2-diethyl-N4-(phenylmethylideneamino)-1,3,5-triazine-2,4,6-triamine
- N2,N2-diethyl-N4-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N2,N2-diethyl-N4-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H20N6O2 |
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Molecular Weight |
316.36 g/mol |
IUPAC Name |
2-N,2-N-diethyl-4-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H20N6O2/c1-4-20(5-2)15-18-13(16)12(21(22)23)14(19-15)17-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H3,16,17,18,19) |
InChI Key |
JNUQOCZTVCGTCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=N1)NC2=CC=C(C=C2)C)[N+](=O)[O-])N |
Origin of Product |
United States |
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